molecular formula C18H23N7O3S B2563090 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone CAS No. 898414-70-5

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2563090
CAS RN: 898414-70-5
M. Wt: 417.49
InChI Key: ZXKKLOQAJWZIQA-UHFFFAOYSA-N
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Description

The compound “2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone” is a complex organic molecule. It contains multiple functional groups, including a triazolo[4,3-a][1,3,5]triazin-3-yl group, an ethylamino group, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazolo[4,3-a][1,3,5]triazin-3-yl group, in particular, contributes to the complexity of the molecule .

Scientific Research Applications

Molecular Dimensions and Aromatic Delocalization

Research on similar compounds to 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone reveals insights into their molecular dimensions and aromatic delocalization. For instance, the study of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine and related compounds highlights the presence of aromatic delocalization in the pyrazole rings. These findings can be pivotal for understanding the chemical properties and potential applications of the compound (Insuasty et al., 2008).

Antioxidant Properties

Diphenylmethane derivatives, including bromophenols, demonstrate significant antioxidant properties. Research on bis(3,4-dimethoxyphenyl)methanone and its derivatives shows that these compounds exhibit effective antioxidant power, which might indicate potential applications of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in areas requiring antioxidant properties (Balaydın et al., 2010).

Novel Triazinium-Imidothioate Zwitterions

The synthesis of novel triazinium-imidothioate zwitterions from compounds including thiadiazolo and triazolo rings offers insights into the potential for creating reactive and structurally diverse intermediates. Such research could be relevant to the synthesis and application of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in pharmaceutical or material science contexts (Wermann et al., 2005).

Synthesis of Diheteroaryl Thienothiophene Derivatives

The synthesis of new diheteroaryl thienothiophene derivatives, as studied in compounds like 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone, can provide valuable insights into the chemicalproperties and reactions of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone. This research indicates possibilities for the creation of novel compounds with unique chemical characteristics, which might have implications in material science or pharmaceuticals (Mabkhot et al., 2011).

Potential as Inhibitors of 15-Lipoxygenase

Studies on derivatives of similar compounds, such as 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine, demonstrate potential as inhibitors of enzymes like 15-lipoxygenase. This suggests that 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone might be explored for its bioactivity and potential pharmaceutical applications (Asghari et al., 2016).

Enhancing Thermal Properties and Flammability Resistance

Research on novel polyamides bearing sulfide and sulfone units indicates that incorporating compounds like 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone could enhance thermal properties and flammability resistance of materials. This is particularly relevant in the field of material science for developing heat-resistant and safer materials (Shabanian et al., 2015).

Synthesis of Pyrimidines and Triazolo-pyrimidines

The synthesis of heterocondensed pyrimidines and triazolo-pyrimidines from enaminonitriles suggests a range of potential chemical transformations for 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone, which could lead to new compounds with unique properties, useful in various chemical industries (Wamhoff et al., 1993).

Antimicrobial Activity

The synthesis of pyrazoline and pyrazole derivatives and their demonstrated antimicrobial activity suggest the potential for 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone to be used in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-5-19-15-21-16(20-6-2)25-17(22-15)23-24-18(25)29-10-12(26)11-7-8-13(27-3)14(9-11)28-4/h7-9H,5-6,10H2,1-4H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKKLOQAJWZIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

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